![molecular formula C13H9ClN2 B062877 6-クロロ-2-フェニルイミダゾ[1,2-a]ピリジン CAS No. 168837-18-1](/img/structure/B62877.png)

6-クロロ-2-フェニルイミダゾ[1,2-a]ピリジン

概要

説明

Synthesis Analysis

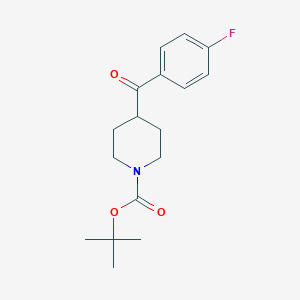

The synthesis of 6-Chloro-2-phenylimidazo[1,2-a]pyridine and related compounds involves several key reactions. 2-Chloro-3,4-dihydroimidazole reacts with pyridine and aromatic isocyanates to produce derivatives of 6-aryl-2,3-dihydro-6aH-imidazo[1,2-a]pyrido[1,2-c][1,3,5]triazin-5(6H)-ones, which offer a pathway to cyanines through further reaction with malononitrile (Sa̧czewski, Gdaniec, & Ośmiałowski, 1987). Another synthesis approach involves the Friedländer synthesis, which has been used to prepare 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, a compound structurally similar to 6-Chloro-2-phenylimidazo[1,2-a]pyridine, highlighting the versatility of synthetic routes for this class of compounds (Lindström, 1995).

Molecular Structure Analysis

X-ray diffraction data have been pivotal in determining the crystal and molecular structure of 6-phenyl-2,3-dihydro-6aH-imidazo[1,2-a]pyrido[1,2-c][1,3,5]triazin-5(6H)-one, a closely related compound, offering insights into the structural characteristics of 6-Chloro-2-phenylimidazo[1,2-a]pyridine derivatives. These structures provide a foundation for understanding the electronic and spatial configuration that governs the reactivity and properties of these compounds (Sa̧czewski, Gdaniec, & Ośmiałowski, 1987).

Chemical Reactions and Properties

Chemical reactions involving 6-Chloro-2-phenylimidazo[1,2-a]pyridine derivatives are diverse. For instance, palladium- and copper-catalyzed aminations have been employed to prepare novel 6-aminoimidazo[1,2-a]pyridine derivatives, demonstrating the compound's versatility in undergoing chemical transformations (Enguehard, Allouchi, Gueiffier, & Buchwald, 2003).

Physical Properties Analysis

The physical properties of 6-Chloro-2-phenylimidazo[1,2-a]pyridine and its derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. For example, the high crystallinity of 2-phenylimidazo[1,2-a]pyridine, a compound closely related to 6-Chloro-2-phenylimidazo[1,2-a]pyridine, has been noted, which can be purified by direct recrystallization or silica gel column chromatography, indicating the importance of physical properties in the handling and application of these compounds (Santaniello, Price, & Murray, 2017).

科学的研究の応用

2-フェニルイミダゾ[1,2-a]ピリジンの合成

この化合物は、アセトフェノン、[Bmim]Br3、および2-アミノピリジンから、無溶媒条件下で、2-フェニルイミダゾ[1,2-a]ピリジンのワンポット合成に使用されます。 このプロセスは、対応する2-フェニルイミダゾ[1,2-a]ピリジンを、72%から89%の優れた収率で生成します .

薬理学的特性

6-クロロ-2-フェニルイミダゾ[1,2-a]ピリジンを含むイミダゾ[1,2-a]ピリジンは、幅広い有用な薬理学的特性を持つことが示されています。 これらには、抗炎症作用、抗原虫作用、抗ウイルス作用、抗潰瘍作用、抗菌作用、抗真菌作用、抗ヘルペス作用、およびC型肝炎およびHIVの治療が含まれます .

カテコラース触媒

この化合物は、銅(II)塩と組み合わせると、カテコールをo-キノンに酸化するために優れた触媒活性を示す錯体を形成します。 これらの錯体の酸化効率は、リガンド上の置換基の種類や銅塩のアニオンを含むいくつかの要因に依存します .

生物学的酸化

この化合物は、フェノールをキノンに生物学的に酸化するプロセスにおいて役割を果たしており、このプロセスは多くの分野で多様な用途があります。 このプロセスは、生物系における酵素によって触媒されます .

メラニン生合成

この化合物は、すべての生物にとって重要なプロセスであるメラニン生合成に関与しています。 メラニンは、皮膚、髪、目の色に責任があります .

節足動物の防御反応

この化合物は、節足動物の防御反応において役割を果たしています。 この化合物が関与するフェノールをキノンに酸化するプロセスは、これらの防御反応の一部です .

作用機序

Target of Action

6-Chloro-2-phenylimidazo[1,2-a]pyridine is a pyridine derivative .

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo direct functionalization, which is considered one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This functionalization can occur through various mechanisms, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

It is known that imidazo[1,2-a]pyridines can affect a variety of biological pathways due to their diverse bioactivity .

Result of Action

It is known that imidazo[1,2-a]pyridines can exhibit a wide range of bioactivities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It is known that the synthesis of imidazo[1,2-a]pyridines can be influenced by various factors, including the use of solvents and catalysts, as well as the application of microwave irradiation .

Safety and Hazards

将来の方向性

While specific future directions for 6-Chloro-2-phenylimidazo[1,2-a]pyridine are not mentioned in the search results, imidazo[1,2-a]pyridines have attracted significant interest due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . This suggests potential future research directions in these areas.

特性

IUPAC Name |

6-chloro-2-phenylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2/c14-11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYBUECMVNTZLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351293 | |

| Record name | 6-chloro-2-phenylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666207 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

168837-18-1 | |

| Record name | 6-chloro-2-phenylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

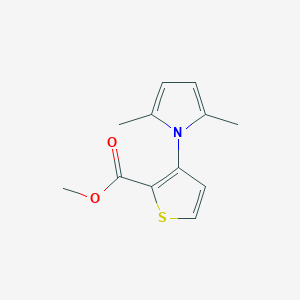

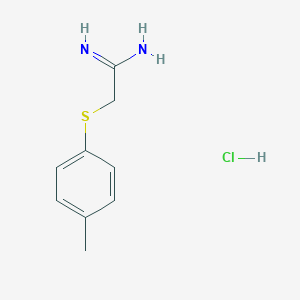

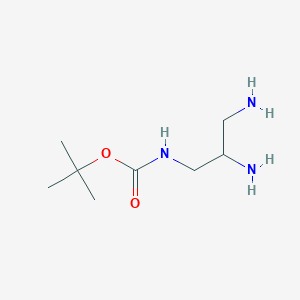

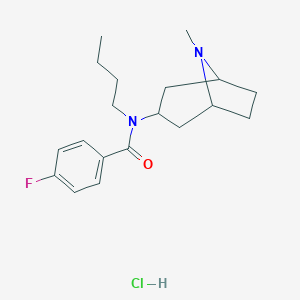

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Chloro-5-nitrophenyl)sulfonyl]-1H-pyrrole](/img/structure/B62795.png)

![4-Chloropyrido[3,4-d]pyridazine](/img/structure/B62802.png)

![3H-Cyclopent[c]isoxazole,3a,4,5,6-tetrahydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B62804.png)

![[2-Ethoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B62809.png)

![6-(Hydroxymethyl)-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione](/img/structure/B62830.png)